molecular formula C9H12O B1587946 (S)-1-(4-Methylphenyl)ethanol CAS No. 51154-54-2

(S)-1-(4-Methylphenyl)ethanol

Cat. No.: B1587946
CAS No.: 51154-54-2
M. Wt: 136.19 g/mol
InChI Key: JESIHYIJKKUWIS-QMMMGPOBSA-N
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Description

(S)-1-(4-Methylphenyl)ethanol is a natural product found in Curcuma longa with data available.

Properties

IUPAC Name

(1S)-1-(4-methylphenyl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12O/c1-7-3-5-9(6-4-7)8(2)10/h3-6,8,10H,1-2H3/t8-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JESIHYIJKKUWIS-QMMMGPOBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C(C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)[C@H](C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00199180
Record name 1-p-Tolylethanol, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

136.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51154-54-2
Record name 1-p-Tolylethanol, (-)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0051154542
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1-p-Tolylethanol, (-)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00199180
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-P-TOLYLETHANOL, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2QQX72AAKS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

Tris(triphenylphosphine)ruthenium(II) chloride (3.8 mg, 4 μmol, 0.5 mol %) and a chiral ligand (M=Ru, R=t-Bu, Ar=C6H5—, 2.6 μmol, 0.33 mol %) were dissolved in ether (3 mL) under nitrogen atmosphere, and then heated and stirred for 1 h at 40° C. After the mixture was cooled to room temperature, p-methylacetophenone (0.8 mmol), ether (2 mL) and a solution of potassium ethoxide in i-propanol (0.4 mL, 0.2 M) were added thereto. Thereafter, the reaction system was placed in an autoclave, and stirred for 12 h under H2 (10 atm) at 25° C. The solvent was removed under reduced pressure, and the resultants were separated by column chromatography (silica gel column; eluent:ethyl acetate/petroleum ether=1/5). Accordingly, pure 1-(p-methylphenyl)ethanol was obtained and the ee value (ee=99.3%) was measured by GC analysis.
Quantity
0.8 mmol
Type
reactant
Reaction Step One
Name
potassium ethoxide
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.4 mL
Type
solvent
Reaction Step One
Name
Quantity
2 mL
Type
solvent
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step Two
Quantity
3.8 mg
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(S)-1-(4-Methylphenyl)ethanol
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Customer
Q & A

Q1: What are the advantages of using Petroselinum crispum cells for the biocatalytic reduction of 1-(4-methylphenyl)ethanone to produce (S)-1-(4-Methylphenyl)ethanol?

A1: Research indicates that Petroselinum crispum cells demonstrate a high degree of enantioselectivity in the reduction of 1-(4-methylphenyl)ethanone to this compound. [] In a study, this biotransformation yielded (S)-(-)-1-(4-methyl)ethanol with a 49% yield and impressive 96% enantiomeric excess (ee) after 48 hours. [] This suggests that P. crispum cells preferentially catalyze the formation of the (S)-enantiomer, which is often desirable for specific applications. Additionally, the study found that adding glucose as an exogenous reducing agent further enhanced the yield to 52% while maintaining the high 96% ee. [] These findings highlight the potential of using P. crispum cells for the efficient and enantioselective synthesis of this compound.

Q2: How does the presence of exogenous reducing agents impact the biotransformation of 1-(4-methylphenyl)ethanone by P. crispum cells?

A2: The research explored the impact of different exogenous reducing agents on the biotransformation process. While ethanol and isopropanol led to poor yields and optical purity of (S)-(-)-1-(4-methylphenyl)ethanol, glucose proved beneficial. [] The addition of an equimolar amount of glucose during the 144-hour biotransformation increased the yield of (S)-(-)-1-(4-methylphenyl)ethanol to 52% while maintaining a high optical purity of 96% ee. [] This suggests that glucose plays a crucial role in enhancing the efficiency and enantioselectivity of the bioreduction process catalyzed by P. crispum cells.

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